molecular formula C17H20N4O B2841836 N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide CAS No. 2195370-80-8

N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide

Cat. No. B2841836
CAS RN: 2195370-80-8
M. Wt: 296.374
InChI Key: ZVQMVTGORPYROU-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh is a synthetic compound that was first synthesized in 2004 by a team of researchers at the University of Michigan. Since then, Q-VD-OPh has been used in a variety of scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide works by inhibiting the activity of caspases. Caspases are enzymes that play a key role in programmed cell death (apoptosis). This compound binds to the active site of caspases and prevents them from cleaving their substrates, thereby inhibiting apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide is its specificity for caspases. This compound selectively inhibits caspases without affecting other enzymes or cellular processes. This makes it a valuable tool for investigating the role of caspases in various cellular processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, and care must be taken to ensure that the concentration used in experiments is appropriate.

Future Directions

There are several potential future directions for research on N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide. One area of interest is the development of this compound derivatives that are more potent or have improved pharmacokinetic properties. Another area of interest is the investigation of the role of caspases in various diseases, including cancer and inflammatory diseases. Finally, this compound may have potential applications in the development of novel therapeutics for these diseases.

Synthesis Methods

The synthesis of N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide involves several steps, including the reaction of 4-piperidone with 4-chloroaniline to form 4-(4-chlorophenyl)piperidin-4-ol. This compound is then reacted with 2-bromoacetyl bromide to form 4-(4-chlorophenyl)-1-(2-bromoacetyl)piperidine. The final step involves the reaction of this compound with N-methylanthranilic acid to form this compound.

Scientific Research Applications

N-Methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide has been widely used in scientific research to investigate its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the activity of caspases, which are enzymes that play a key role in programmed cell death (apoptosis). This makes this compound a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-methyl-N-(1-quinazolin-4-ylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-16(22)20(2)13-8-10-21(11-9-13)17-14-6-4-5-7-15(14)18-12-19-17/h3-7,12-13H,1,8-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQMVTGORPYROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=CC=CC=C32)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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